4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMLKHHZAUIDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired indenone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluoro-7-oxo-3-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indenones depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one serves as a building block in organic synthesis. Its functional groups allow for versatile chemical reactions, making it useful in constructing more complex organic molecules.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary investigations have shown promise in targeting cancer cells through specific molecular interactions.
Medicine
Due to its unique structural characteristics, 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is being explored for its potential in drug development . Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties can enhance the performance of various formulations.
Uniqueness
The presence of both a fluorine atom and a hydroxyl group imparts distinct chemical and biological properties, making this compound particularly valuable in research and industrial applications.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of indenones demonstrated that compounds similar to 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-indene exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the hydroxyl and fluorine positions could enhance efficacy.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal explored the anticancer properties of similar compounds. The study found that specific structural modifications led to increased apoptosis in cancer cell lines, suggesting that further investigation into 4-fluoro derivatives could yield promising therapeutic agents.
Mechanism of Action
The mechanism of action of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-7-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one
- 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one
- 4-fluoro-7-hydroxy-3-ethyl-2,3-dihydro-1H-inden-1-one
Uniqueness
4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the indenone structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Biological Activity
4-Fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones, characterized by a unique structure that includes a hydroxyl group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is C₉H₇FO₂, with a molecular weight of 166.15 g/mol. The presence of the hydroxyl group at the 7-position and the fluorine atom at the 4-position significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇FO₂ |
| Molecular Weight | 166.15 g/mol |
| IUPAC Name | 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one |
| InChI Key | APMLKHHZAUIDJJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and lipophilicity enhancement due to the fluorine atom. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one. It has been shown to inhibit cell growth in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values ranging from 2.43 to 14.65 μM across different studies .
Case Study:
In one study, compounds derived from similar structures exhibited significant growth inhibition against MDA-MB-231 cells. The most promising derivatives showed enhanced apoptotic activity and cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screenings indicate that it may possess activity against various bacterial strains, although detailed studies are required to confirm these findings.
Anti-inflammatory Effects
Research indicates that the hydroxyl group in the compound may facilitate interactions with inflammatory pathways, suggesting potential anti-inflammatory effects. However, specific mechanisms and efficacy need further exploration.
Research Applications
4-Fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is utilized in:
- Medicinal Chemistry: As a scaffold for developing new therapeutic agents.
- Biological Research: To study enzyme interactions and signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials: Reaction of 4-fluorobenzaldehyde with cyclopentanone.
- Cyclization: Under acidic conditions to yield the indenone structure.
- Purification: Techniques such as recrystallization or chromatography are employed for high purity.
Q & A
Basic: What are the recommended synthetic routes for 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one, considering its fluorinated and hydroxyl substituents?
Methodological Answer:
Synthesis typically involves multi-step strategies:
- Core Formation : Start with indanone derivatives (e.g., 5,6-difluoroindanone analogs) as precursors .
- Fluorination : Introduce fluorine via electrophilic fluorination or halogen exchange under anhydrous conditions to preserve the hydroxyl group.
- Hydroxyl Protection : Use silyl ethers (e.g., TMSCl) to protect the hydroxyl group during reactive steps, followed by deprotection with mild acids .
- Methylation : Alkylate the 3-position using methyl iodide in the presence of a strong base (e.g., LDA) .
Key Reference : Similar protocols for 5,6-difluoroindanone derivatives highlight the need for inert atmospheres to prevent oxidation .
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR : Use H/C NMR to confirm the dihydroindenone backbone, fluorinated aromatic protons (δ 6.8–7.2 ppm), and hydroxyl proton (broad peak at δ 5–6 ppm). Compare with computational F NMR shifts for validation .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular mass of 196.07 g/mol (CHFO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention times can be compared to standards .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the fluorinated indanone core in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Reactivity Descriptors : Calculate Fukui indices and local softness to identify reactive centers. The fluorine atom’s electronegativity may reduce electron density at the 7-hydroxy position, influencing nucleophilic attack .
- Solvent Effects : Use COSMO-RS to model solvent interactions, particularly for polar protic solvents that stabilize the hydroxyl group .
Advanced: What strategies are effective in resolving contradictory data regarding the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH) across pH 3–8. Monitor degradation via LC-MS to identify hydrolysis or oxidation byproducts .
- Theoretical Framework : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Cross-reference with environmental fate models (e.g., EPI Suite) to predict hydrolysis rates .
- Kinetic Analysis : Use pseudo-first-order kinetics to model degradation pathways. If discrepancies persist, validate via isotope-labeled analogs (e.g., O-labeled hydroxyl group) .
Advanced: How to integrate this compound into a theoretical framework for studying enzyme inhibition mechanisms?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase). Focus on hydrogen bonding (7-hydroxy group) and hydrophobic interactions (3-methyl group) .
- Kinetic Assays : Perform Michaelis-Menten studies with varying inhibitor concentrations. Calculate K values to determine competitive/non-competitive inhibition .
- Mutagenesis Validation : Engineer enzyme mutants (e.g., Ser530Ala in COX-2) to test if binding is fluorine-dependent .
Basic: What safety protocols are critical when handling this compound, given its fluorinated and phenolic groups?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store under nitrogen at 2–8°C to prevent oxidation. Avoid light-sensitive containers due to phenolic degradation .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous halogenated waste .
Advanced: What are the best practices for evaluating the environmental impact of this compound in laboratory settings?
Methodological Answer:
- Abiotic Degradation : Conduct hydrolysis/photolysis studies under simulated sunlight (λ = 290–800 nm) and measure half-lives .
- Biotic Studies : Use OECD 301F ready biodegradability tests with activated sludge. Monitor fluoride release via ion chromatography .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) to estimate EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
